3-Fluoro-4-nitropyridine hydrate
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Overview
Description
3-Fluoro-4-nitropyridine hydrate is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitropyridine hydrate typically involves the fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction is carried out at room temperature and yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide and bisulfite in water to obtain 3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitropyridine hydrate undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and catalytic hydrogenation. The nitro group in the compound is particularly reactive and can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Fluoride anion is commonly used as a nucleophile to replace the nitro group in 3-nitropyridine derivatives.
Reduction: Catalytic hydrogenation is used to convert 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine.
Major Products Formed
3-Fluoro-4-aminopyridine: Formed by the reduction of 3-fluoro-4-nitropyridine N-oxide.
Various substituted pyridines: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-Fluoro-4-nitropyridine hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The nitro group also plays a crucial role in the compound’s reactivity, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Another fluorinated nitropyridine with similar reactivity and applications.
3-Fluoro-4-aminopyridine: A reduction product of 3-fluoro-4-nitropyridine hydrate with different chemical properties.
2,6-Difluoropyridine: A fluorinated pyridine with different substitution patterns and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-fluoro-4-nitropyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2.H2O/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPKKKWBDFKUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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